molecular formula C12H17N3O2S B1646492 1-(2-Methoxy-5-morpholinophenyl)thiourea CAS No. 383870-59-5

1-(2-Methoxy-5-morpholinophenyl)thiourea

Cat. No.: B1646492
CAS No.: 383870-59-5
M. Wt: 267.35 g/mol
InChI Key: UVCJPPOEVGOZJL-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-morpholinophenyl)thiourea is an organic compound with the molecular formula C12H17N3O2S It is characterized by the presence of a thiourea group attached to a phenyl ring, which is further substituted with a methoxy group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-5-morpholinophenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-5-morpholinophenyl isothiocyanate with an amine. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under mild conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-5-morpholinophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The methoxy and morpholine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group may yield sulfonyl derivatives, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

1-(2-Methoxy-5-morpholinophenyl)thiourea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-Methoxy-5-morpholinophenyl)thiourea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The methoxy and morpholine groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

1-(2-Methoxy-5-morpholinophenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-(2-Methoxyphenyl)thiourea: Lacks the morpholine ring, which may affect its solubility and biological activity.

    1-(2-Morpholinophenyl)thiourea: Lacks the methoxy group, potentially altering its chemical reactivity and interactions with biological targets.

    1-(2-Methoxy-5-methylphenyl)thiourea: Contains a methyl group instead of a morpholine ring, which may influence its physical and chemical properties.

The unique combination of the methoxy and morpholine groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-methoxy-5-morpholin-4-ylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-16-11-3-2-9(8-10(11)14-12(13)18)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3,(H3,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCJPPOEVGOZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCOCC2)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1 -Benzoyl-3-(2-methoxy-5-morpholin-4-yl-phenyl)-thiourea (8.0 g, 21 mmol), suspended in methanol (260 ml), are treated with 6 ml sodium methanolate (5.4M in methanol) and the mixture stirred until a white precipitate forms. The mixture is concentrated in vacuo, the crystals are isolated by filtration and washed with methanol and hexane (5.0 g 86%). MS: m/e=268 (M+).
Quantity
8 g
Type
reactant
Reaction Step One
Name
sodium methanolate
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
260 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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